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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data associated

with 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. Due to the limited

availability of specific, experimentally-derived raw data in publicly accessible literature, this

document presents a combination of known properties and predicted spectroscopic values

based on the compound's chemical structure. Detailed, generalized experimental protocols for

the acquisition of such data are also provided to guide researchers in their analytical workflows.

13-Dehydroxyindaconitine is isolated from plant species such as Aconitum kusnezoffii

Reichb. and Aconitum sungpanense Hand.-Mazz.[1][2]. It is recognized for its antioxidant

properties and is a subject of interest in medicinal chemistry and natural product research[2][3].

Core Compound Information
Property Value

Molecular Formula C₃₄H₄₇NO₉

Molecular Weight 613.74 g/mol [1]

CAS Number 77757-14-3[2]

Class Diterpenoid Alkaloid

Reported Source Aconitum kusnezoffii Reichb.[1]
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Spectroscopic Data Summary
The following tables summarize the expected spectroscopic characteristics for 13-
Dehydroxyindaconitine. These values are predicted based on the known functional groups

and structural motifs of the molecule.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a

molecule.

Ion Type Expected m/z

[M+H]⁺ 614.3270

[M+Na]⁺ 636.3089

Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration Type

~3450 O-H (Alcohol) Stretching

~3060-3030 C-H (Aromatic) Stretching

~2950-2850 C-H (Aliphatic) Stretching

~1720 C=O (Ester) Stretching

~1600, ~1450 C=C (Aromatic) Stretching

~1270, ~1100 C-O (Ester, Ether, Alcohol) Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule.
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¹H NMR (Proton NMR) Predicted Chemical Shifts

Chemical Shift (ppm) Proton Type

8.0 - 7.4 Aromatic Protons (Benzoyl group)

5.0 - 3.0
Protons on carbons bearing oxygen (CH-O),

Protons adjacent to nitrogen

3.5 - 3.3 Methoxy Protons (-OCH₃)

2.5 - 1.0 Aliphatic Protons (CH, CH₂, CH₃)

~1.1 Triplet, Ethyl Group Protons (-NCH₂CH₃)

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

Chemical Shift (ppm) Carbon Type

~170 Carbonyl Carbon (Ester)

135 - 128 Aromatic Carbons

90 - 70 Carbons bonded to Oxygen (C-O)

60 - 50
Methoxy Carbons (-OCH₃), Carbons adjacent to

Nitrogen

50 - 20 Aliphatic Carbons (CH, CH₂, CH₃)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a natural

product isolate like 13-Dehydroxyindaconitine.

Sample Preparation
Isolation and Purification: 13-Dehydroxyindaconitine is typically isolated from the dried and

powdered plant material by solvent extraction (e.g., with methanol or ethanol). The crude

extract is then subjected to purification using chromatographic techniques such as column

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15588418?utm_src=pdf-body
https://www.benchchem.com/product/b15588418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chromatography or high-performance liquid chromatography (HPLC) to achieve a high

degree of purity (≥98%).

Sample for Analysis: For NMR and MS, the purified compound is dissolved in an appropriate

deuterated solvent (e.g., CDCl₃ for NMR) or a suitable solvent for mass spectrometry (e.g.,

methanol or acetonitrile). For IR spectroscopy, the sample can be analyzed neat as a thin

film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Procedure:

The purified sample is dissolved in a suitable solvent (e.g., methanol) at a low

concentration (e.g., 1 mg/mL).

The solution is infused directly into the ESI source or injected via an HPLC system.

The mass spectrometer is operated in positive ion mode to detect protonated molecules

([M+H]⁺) or other adducts like [M+Na]⁺.

Data is acquired over a mass range appropriate for the molecular weight of the compound

(e.g., m/z 100-1000).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (ATR method):

A small amount of the purified solid sample is placed directly on the attenuated total

reflectance (ATR) crystal.

Pressure is applied to ensure good contact between the sample and the crystal.
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The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio.

The spectrum is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Procedure:

Approximately 5-10 mg of the purified sample is dissolved in about 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

The solution is transferred to an NMR tube.

Standard ¹H and ¹³C NMR spectra are acquired.

For complete structural elucidation, a suite of 2D NMR experiments, such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation), are typically performed.

Visualized Workflows
The following diagrams illustrate the general workflows for the isolation and analysis of 13-
Dehydroxyindaconitine.

Aconitum sp. Plant Material Crude Solvent ExtractExtraction (Methanol/Ethanol) Purified 13-DehydroxyindaconitineChromatography (HPLC)
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Caption: General workflow for the isolation of 13-Dehydroxyindaconitine.
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Caption: Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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